N~1~-(2-CHLORO-5-NITROPHENYL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N~1~-(2-Chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethyl-nitropyrazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-chloro-5-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride to form N-(2-chloro-5-nitrophenyl)chloroacetamide.
Pyrazole Formation: The chloroacetamide is reacted with 3,5-dimethyl-4-nitropyrazole under basic conditions to yield the final product, N1-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia or primary amines, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Reduction: N1-(2-chloro-5-aminophenyl)-2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: N1-(2-substituted-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Hydrolysis: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and 2-chloro-5-nitroaniline.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-chloro-5-nitrophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.
- N~1~-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide.
- N~1~-(2-chloro-4-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.
Uniqueness
N~1~-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H12ClN5O5 |
---|---|
Molecular Weight |
353.72g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12ClN5O5/c1-7-13(19(23)24)8(2)17(16-7)6-12(20)15-11-5-9(18(21)22)3-4-10(11)14/h3-5H,6H2,1-2H3,(H,15,20) |
InChI Key |
MZDUKISGTYNRBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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